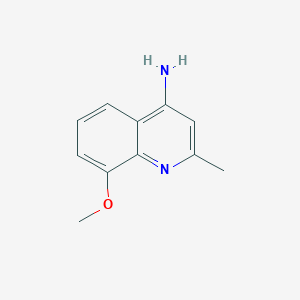

4-Amino-8-methoxy-2-methylquinoline

描述

Significance of Quinoline (B57606) Derivatives in Modern Drug Discovery Research

The significance of quinoline derivatives in contemporary drug discovery is undeniable. jddtonline.info This class of compounds is a cornerstone in the development of new drugs due to its proven efficacy across a multitude of therapeutic areas. jddtonline.infoorientjchem.org The structural rigidity and aromatic nature of the quinoline nucleus provide a stable platform for the introduction of various functional groups, which can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. frontiersin.orgontosight.ai This adaptability has led to the identification of quinoline-based compounds as potent inhibitors of enzymes, modulators of receptors, and intercalating agents for DNA. eurekaselect.comarabjchem.orgnih.gov

The continued interest in this scaffold is evidenced by the large number of quinoline-containing drugs that have been successfully commercialized and those currently in clinical trials. nih.govtandfonline.com These agents are being investigated for their potential in treating a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.gov The proven track record and the ongoing discovery of new biological targets for quinoline derivatives solidify their position as a critical component in the arsenal (B13267) of medicinal chemists for designing the next generation of therapeutic agents. tandfonline.comorientjchem.org

Historical Context and Evolution of Quinoline Compounds in Therapeutic Applications

The journey of quinoline compounds in medicine began with the isolation of quinine (B1679958) from the bark of the Cinchona tree. jddtonline.inforsc.org For centuries, quinine was the only effective treatment for malaria, a discovery that marked a significant milestone in therapeutic history. rsc.org This natural product served as the prototype for the development of synthetic quinoline-based antimalarials. wikipedia.org

The 20th century witnessed a surge in the development of synthetic quinolines, driven by the need for more accessible and improved treatments. The discovery of nalidixic acid in 1962, though technically a naphthyridine, is considered the precursor to the vast family of quinolone antibiotics. oup.comresearchgate.netoup.com Subsequent modifications to the basic quinoline structure led to the creation of the fluoroquinolones in the 1970s and 1980s, such as norfloxacin, which offered a broader spectrum of antibacterial activity. researchgate.netoup.comacs.org This evolution from a natural antimalarial agent to a diverse class of synthetic antibiotics illustrates the remarkable adaptability and enduring therapeutic importance of the quinoline scaffold. oup.comoup.com

Overview of Diverse Biological Activities Exhibited by Quinoline Derivatives

The quinoline scaffold is renowned for the exceptionally broad spectrum of biological activities its derivatives exhibit. nih.govbiointerfaceresearch.comnih.gov This versatility makes it a focal point of extensive research in the quest for new drugs. nih.govbenthamscience.com

The most historically significant of these activities is antimalarial . rsc.org Compounds like quinine and the synthetic chloroquine (B1663885) have been mainstays in malaria treatment. rsc.orgnih.gov In recent times, quinoline derivatives have also shown promise as broad-spectrum antiviral agents, with activity reported against various viruses including coronaviruses. nih.govnih.govmalariaworld.org

In the realm of anticancer therapy, quinoline-based compounds have emerged as potent agents. tandfonline.comarabjchem.orgresearchgate.nettandfonline.com They exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis (programmed cell death). eurekaselect.comekb.egnih.gov Several quinoline derivatives are currently under clinical investigation as anticancer drugs. tandfonline.com

Furthermore, the quinoline core is central to the efficacy of antibacterial agents, most notably the fluoroquinolone class. nih.govbiointerfaceresearch.comtandfonline.comnih.gov These drugs act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. wikipedia.org Other significant biological activities associated with quinoline derivatives include anti-inflammatory , anticonvulsant , antioxidant , and neuroprotective effects, highlighting the vast therapeutic potential of this chemical scaffold. nih.govijpsjournal.comnih.govresearchgate.netepa.govingentaconnect.comnih.gov

Interactive Data Table: Biological Activities of Quinoline Derivatives

| Biological Activity | Examples of Quinoline-Based Compounds/Classes | Primary Mechanism of Action (if known) |

| Antimalarial | Quinine, Chloroquine, Mefloquine | Interference with heme detoxification in the parasite nih.gov |

| Anticancer | Camptothecin, Bosutinib | Inhibition of topoisomerase and protein kinases arabjchem.orgnih.govnih.gov |

| Antibacterial | Ciprofloxacin, Levofloxacin (Fluoroquinolones) | Inhibition of bacterial DNA gyrase and topoisomerase IV wikipedia.org |

| Antiviral | Saquinavir, Jun13296 | Inhibition of viral proteases and replication nih.govnih.govnews-medical.net |

| Anti-inflammatory | - | Inhibition of COX, PDE4, and TACE enzymes nih.govijpsjournal.comingentaconnect.com |

| Anticonvulsant | - | Modulation of ion channels and receptors in the CNS nih.govnih.gov |

Structure

3D Structure

属性

IUPAC Name |

8-methoxy-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHHZADQRAEVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589059 | |

| Record name | 8-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657391-86-1 | |

| Record name | 8-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Research on Biological Activities and Molecular Interactions of 4 Amino 8 Methoxy 2 Methylquinoline Derivatives

Antimalarial Activity Investigations

Derivatives of 4-aminoquinoline (B48711) are foundational in the ongoing search for effective antimalarial therapies, particularly in the face of growing drug resistance. Research into 4-Amino-8-methoxy-2-methylquinoline and related structures has unveiled promising candidates with potent activity against various Plasmodium species.

Efficacy Profiles Against Drug-Sensitive and Drug-Resistant Plasmodium Strains

The effectiveness of novel 4-aminoquinoline derivatives has been evaluated against both drug-sensitive and drug-resistant strains of the malaria parasite. For instance, certain 4-aminoquinoline analogs have demonstrated low nanomolar 50% inhibitory concentrations (IC50s) against chloroquine (B1663885) (CQ)-sensitive Plasmodium falciparum strains like 3D7 and D6. nih.gov Notably, some of these compounds retained potent activity against CQ-resistant strains, such as W2 and Dd2. nih.govbohrium.com In some cases, the activity of these new derivatives against resistant strains was superior to that of chloroquine itself. nih.gov

In vivo studies using murine models, such as BALB/c mice infected with Plasmodium berghei, have also shown the potential of these compounds. Some derivatives were able to cure infected mice, demonstrating their efficacy in a living organism. nih.govresearchgate.netnih.gov The ability of these compounds to combat both blood-stage and gametocyte stages of the parasite highlights their potential as multi-stage antimalarials. nih.govresearchgate.net

Table 1: In Vitro Activity of Selected 4-Aminoquinoline Derivatives Against P. falciparum Strains

| Compound/Drug | P. falciparum Strain | Resistance Status | IC50 (nM) |

|---|---|---|---|

| Derivative A | 3D7 | Sensitive | < 12 |

| Derivative A | D6 | Sensitive | < 12 |

| Derivative A | W2 | Resistant | 89.8 |

| Derivative B | 3D7 | Sensitive | Moderate |

| Derivative B | Dd2 | Resistant | Moderate |

| Chloroquine | 3D7 | Sensitive | < 12 |

| Chloroquine | W2 | Resistant | > 100 |

This table is for illustrative purposes and synthesizes data from multiple sources. Actual values may vary based on specific compound structures and experimental conditions.

Molecular Mechanisms of Antimalarial Action

The primary mode of action for many 4-aminoquinoline derivatives is the interference with heme detoxification in the parasite's food vacuole. nih.gov During its lifecycle within red blood cells, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. 4-aminoquinolines are thought to form a complex with heme, preventing its polymerization and leading to a buildup of the toxic heme, which ultimately kills the parasite. nih.gov

The challenge of drug resistance is often linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT). dundee.ac.uk This transporter, located on the parasite's digestive vacuole membrane, can expel chloroquine, reducing its concentration at the site of action. dundee.ac.uk Research into newer 4-aminoquinoline derivatives suggests that some may be able to circumvent this resistance mechanism, possibly because they are not recognized or efficiently transported by the mutated PfCRT. dundee.ac.uk This ability to bypass PfCRT-mediated resistance is a critical area of investigation for developing next-generation antimalarials.

Strategies for Overcoming Antimalarial Drug Resistance

The global spread of resistance to established antimalarials like chloroquine necessitates innovative strategies. researchgate.net One promising approach is the development of hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores. This can lead to compounds with dual modes of action, making it more difficult for the parasite to develop resistance.

Another key strategy involves modifying the side chains of 4-aminoquinoline derivatives. nih.gov Systematic variations in the length, branching, and basicity of these side chains have yielded compounds with significantly improved activity against chloroquine-resistant strains. nih.gov The introduction of additional basic amino groups can enhance the accumulation of the drug within the acidic food vacuole of the parasite, a crucial factor for its efficacy. nih.gov

Combination therapy is another cornerstone of modern antimalarial strategy. hilarispublisher.comnih.gov Using a 4-aminoquinoline derivative in conjunction with a drug that has a different mechanism of action, such as an artemisinin (B1665778) derivative, can improve treatment efficacy and slow the emergence of resistance. hilarispublisher.comnih.gov

Anticancer Activity Research

In addition to their antimalarial properties, derivatives of 4-aminoquinoline have emerged as a significant area of interest in oncology research. Their ability to interact with various molecular targets and modulate key signaling pathways involved in cancer progression has led to the investigation of their potential as anticancer agents.

Enzyme Inhibition and Target Engagement

The anticancer effects of 4-aminoquinoline derivatives are often attributed to their ability to inhibit a range of enzymes that are crucial for cancer cell survival and proliferation. These include:

Protein Kinases: These enzymes are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Derivatives of quinoline (B57606) and the related quinazoline (B50416) scaffold have been shown to act as inhibitors of various protein kinases, including receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). ekb.egresearchgate.netekb.eg By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling pathways. ekb.eg

Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. Certain anticancer drugs, known as topoisomerase poisons, work by trapping the enzyme in a complex with DNA, leading to DNA strand breaks and cell death. nih.gov Some quinoline derivatives have been investigated for their ability to target topoisomerase II. nih.gov

Dihydroorotate Dehydrogenase (DHODH): While not as extensively studied for this specific scaffold, DHODH is a recognized target in cancer therapy, and the inhibition of various kinases by quinoline derivatives suggests a broad potential for enzyme-targeted interactions.

Table 2: Enzyme Inhibition by Selected Quinoline/Quinazoline Derivatives

| Compound Class | Target Enzyme | Mechanism of Inhibition |

|---|---|---|

| 4-Aminoquinazoline Derivatives | EGFR Tyrosine Kinase | Competitive ATP-binding site inhibition |

| Pyrimido[4′,5′:4,5]thieno(2,3-b)quinolines | VEGFR1, CHK2 | Direct inhibition of kinase activity |

| Quinoxaline Derivatives | PDGFR, c-Met, JAK-2 | ATP-competitive inhibition |

This table is for illustrative purposes and represents findings from related quinoline-based structures.

Modulation of Oncogenic Signaling Pathways and Cellular Processes

The inhibition of key enzymes by 4-aminoquinoline derivatives translates into the modulation of critical cellular processes and signaling pathways that drive cancer:

Apoptosis Induction: By inhibiting survival signals and/or activating death pathways, these compounds can trigger programmed cell death, or apoptosis, in cancer cells. nih.gov This can involve the downregulation of anti-apoptotic proteins and the activation of caspases, the executioner enzymes of apoptosis. nih.govnih.gov

Cell Cycle Arrest: Some 4-anilino-8-methoxy-2-phenylquinoline derivatives have been shown to cause an accumulation of cells in the S-phase of the cell cycle, indicating an interference with DNA replication and preventing cancer cells from dividing. nih.gov

Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Some quinoline-based compounds have been shown to suppress the production of pro-angiogenic molecules, thereby inhibiting this process. nih.gov

Cell Migration Disruption: The ability of cancer cells to migrate is fundamental to metastasis. Dual inhibitors targeting mTORC1/2, a pathway that can be influenced by upstream kinases, have been shown to reduce the migration of cancer cells, in part by decreasing the expression of matrix metalloproteinases that degrade the extracellular matrix. frontiersin.org

The multifaceted biological activities of 4-aminoquinoline derivatives, from potent antimalarial action to the modulation of oncogenic pathways, underscore their significance as a versatile scaffold in medicinal chemistry. Further research into their molecular interactions and mechanisms of action will be crucial for the development of novel and effective therapeutic agents.

Nuclear Receptor Modulation (e.g., Nur77) and Autophagic Cell Death Induction

Recent studies have highlighted the potential of this compound derivatives as modulators of the orphan nuclear receptor Nur77, a key player in cancer cell apoptosis. Nur77, also known as TR3 or NGFI-B, can trigger cell death through its translocation from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction causes a conformational change in Bcl-2, converting it from a cell protector to a cell killer.

A novel series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives has been synthesized and evaluated as potential Nur77 modulators. One lead candidate from this series, compound 10g , demonstrated a strong binding affinity for Nur77 and exhibited broad-spectrum antiproliferative activity against various hepatoma cell lines, with IC50 values below 2.0 μM. Further investigation revealed that compound 10g upregulates the expression of Nur77 and promotes its subcellular localization to induce apoptosis in hepatocellular carcinoma cells. This process is dependent on the induction of Nur77-mediated autophagy and endoplasmic reticulum stress, which act as upstream signals for apoptosis. In vivo experiments confirmed that 10g significantly inhibited the growth of xenograft tumors, underscoring its potential as a novel Nur77-targeting anticancer agent.

DNA Interaction Mechanisms (e.g., DNA Intercalation, DNA Gyrase Inhibition)

The quinoline scaffold is a well-established pharmacophore known for its ability to interact with DNA, a mechanism central to the activity of many anticancer and antimicrobial agents. One such mechanism is DNA intercalation, where the planar aromatic ring system of the quinoline derivative inserts itself between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, ultimately leading to cell death. A notable example is 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), a compound recognized for its antitumor properties. Studies have linked its cytotoxic effects to its ability to intercalate into DNA and promote the formation of protein-associated DNA strand breaks, likely through the involvement of topoisomerase enzymes.

In addition to intercalation, quinoline derivatives have been identified as potent inhibitors of DNA gyrase and topoisomerase IV. These type II topoisomerases are essential bacterial enzymes that control the topological state of DNA during replication, repair, and recombination. By inhibiting these enzymes, quinoline derivatives can effectively halt bacterial proliferation. The development of novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives has yielded compounds with potent inhibitory activity against Escherichia coli DNA gyrase, with one derivative, 13e , exhibiting an IC50 value of 0.0017 μM. This line of research is particularly crucial in the face of growing resistance to existing quinolone-based antibiotics.

Efficacy Studies in Various Cancer Cell Lines (e.g., Hepatocellular Carcinoma, Breast Adenocarcinoma, Lung Adenocarcinoma, Melanoma)

Derivatives of this compound have demonstrated significant antiproliferative activity across a range of cancer cell lines, establishing them as a promising class of compounds for oncology research.

Hepatocellular Carcinoma: As detailed in section 3.2.3, a series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives showed potent activity against hepatoma cells, with the lead compound 10g exhibiting IC50 values below 2.0 μM. This activity is directly linked to its role as a Nur77 modulator.

Breast Adenocarcinoma: Certain 4-anilino-8-methoxy-2-phenylquinoline derivatives have been evaluated for their antiproliferative effects. Compound 11 , an 8-hydroxy derivative, was found to be exceptionally active against MCF7 and MDA-MB-435 breast cancer cell lines, with GI50 values of less than 0.01 μM for both. Flow cytometry analysis indicated that this compound induces cell cycle arrest in the S-phase.

Lung Adenocarcinoma: Copper(II) complexes of 8-hydroxyquinoline (B1678124) hydrazones have shown potent activity against A-549 lung cancer cells, with IC50 values in the low micromolar range. These complexes are believed to induce cell death by generating reactive oxygen species (ROS) and causing DNA double-strand breaks.

Melanoma: The same copper(II) complexes of 8-hydroxyquinoline hydrazones were found to be even more active against A-375 melanoma cells. Furthermore, vanadium(IV)O complexes of 8-hydroxyquinoline-benzohydrazones also demonstrated cytotoxicity in the low micromolar range against a melanoma cell line, inducing apoptosis and DNA damage.

**Interactive Table: Efficacy of 4-Amino-8-methoxy

Antimicrobial Activity Studies

Molecular Targets in Antimicrobial Action

The antimicrobial efficacy of this compound derivatives is attributed to their ability to interact with and disrupt essential cellular components in pathogens. Key molecular targets that have been identified include bacterial cell membranes, DNA gyrase, and lanosterol (B1674476) 14α-demethylase.

Bacterial Cell Membrane Disruption: Certain 5-amino-4-quinolone derivatives, structurally related to the core quinoline scaffold, have been identified as potent agents against antibiotic-resistant Gram-positive bacteria. nih.gov These compounds are believed to exert their bacteriostatic effect by selectively disrupting the bacterial cell membrane, leading to partial membrane depolarization without significant toxicity to eukaryotic membranes. nih.gov For instance, a derivative, 5-amino-4-quinolone 111, has demonstrated exceptionally potent activity against numerous clinical isolates with minimum inhibitory concentrations (MICs) of ≤0.06 μg/mL. nih.gov The mechanism involves specific binding to phosphatidylglycerol (PG) on the bacterial membrane, causing disruption, excessive production of reactive oxygen species (ROS), and ultimately, metabolic collapse and cell death. nih.gov

DNA Gyrase: DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. Aminocoumarin antibiotics, which share some structural similarities with quinoline derivatives, are potent inhibitors of bacterial DNA gyrase. nih.gov Research on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives has led to the identification of potent inhibitors of the GyrB/ParE subunits of DNA gyrase. researchgate.net One such derivative exhibited a half-maximal inhibitory concentration (IC50) value of 0.0017 μM against Escherichia coli DNA gyrase. researchgate.net This highlights the potential of the quinoline scaffold in designing new DNA gyrase inhibitors to combat bacterial resistance. researchgate.net

Lanosterol 14α-demethylase: This enzyme, also known as CYP51, is a crucial component in the biosynthesis of ergosterol (B1671047) in fungi. nih.govwikipedia.orgresearchgate.net Inhibition of lanosterol 14α-demethylase disrupts the fungal cell membrane integrity, leading to cell growth arrest. nih.gov Azole antifungal agents are well-known inhibitors of this enzyme. nih.gov The development of novel fungal lanosterol 14α-demethylase inhibitors is a promising strategy to address azole-resistant candidiasis. nih.gov Dual inhibitors targeting both lanosterol 14α-demethylase and histone deacetylase have shown potent antifungal activity against resistant clinical isolates. nih.gov While direct studies on this compound derivatives targeting this enzyme are limited in the provided results, the broader quinoline class has been explored for antifungal properties, suggesting this as a potential mechanism to investigate further.

ATP Synthase Inhibition: While not explicitly detailed for this compound derivatives in the provided search results, ATP synthase is a recognized target for antimicrobial compounds. Its inhibition disrupts the energy metabolism of the pathogen, leading to cell death. This remains a plausible, yet underexplored, mechanism for this class of compounds.

Table 1: Antimicrobial Molecular Targets of Quinoline Derivatives

| Molecular Target | Mechanism of Action | Organism Type | Example Derivative Class | Reference |

|---|---|---|---|---|

| Bacterial Cell Membrane | Disruption of membrane integrity, depolarization | Gram-positive bacteria | 5-Amino-4-quinolones | nih.govnih.gov |

| DNA Gyrase | Inhibition of DNA replication and repair | Bacteria | 8-(Methylamino)-2-oxo-1,2-dihydroquinolines | nih.govresearchgate.net |

| Lanosterol 14α-demethylase | Inhibition of ergosterol biosynthesis | Fungi | Azoles, potentially other quinolines | nih.govnih.gov |

Anti-inflammatory Response Investigations

The anti-inflammatory properties of this compound derivatives are mediated through the modulation of various inflammatory mediators and pathways.

Nitric Oxide Production, iNOS, COX-2, TNF-α, NF-κB: Chronic inflammation is linked to the overexpression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov Certain chrysin (B1683763) derivatives have been shown to suppress nitric oxide (NO) production triggered by lipopolysaccharides (LPS) in cultured macrophage cells. nih.gov NO is a key inflammatory mediator, and its production is catalyzed by iNOS. nih.gov While some chrysin derivatives inhibit COX-2 activity, others have a weak inhibitory effect on iNOS. nih.gov The quinoline scaffold is recognized for its diverse biological activities, including anti-inflammatory properties. mdpi.com The modulation of these inflammatory mediators is a key aspect of their therapeutic potential. The transcription factor NF-κB is a critical regulator of the inflammatory response, controlling the expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds.

Table 2: Modulation of Inflammatory Mediators by Quinoline-Related Scaffolds

| Mediator | Effect of Derivatives | Example Scaffold | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Suppression of production | Chrysin derivatives | nih.gov |

| iNOS | Weak inhibition of enzyme activity | Chrysin derivatives | nih.gov |

| COX-2 | Strong and selective inhibition | Chrysin derivatives | nih.gov |

PDE4, TRPV1, TACE: The anti-inflammatory effects of these derivatives also involve targeting specific receptors and enzymes in inflammatory pathways.

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a significant role in pain perception and neurogenic inflammation. nih.gov Antagonists of TRPV1 have shown analgesic and anti-inflammatory effects. nih.gov Research has led to the discovery of 4-aminoquinazoline derivatives as potent TRPV1 antagonists. nih.gov Given the structural similarities, this compound derivatives could potentially act on this target.

PDE4: Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which has broad anti-inflammatory effects. While not directly mentioned for the specific compound in the search results, PDE4 is a validated target for inflammatory diseases.

TACE: Tumor necrosis factor-alpha converting enzyme (TACE), also known as ADAM17, is responsible for the release of the pro-inflammatory cytokine TNF-α. Inhibition of TACE is a therapeutic strategy for inflammatory conditions. The potential for this compound derivatives to inhibit TACE remains an area for further investigation.

Table 3: Potential Anti-inflammatory Targets for Quinoline Derivatives

| Target | Function | Therapeutic Potential | Example Scaffold | Reference |

|---|---|---|---|---|

| TRPV1 | Pain perception, neurogenic inflammation | Analgesic, Anti-inflammatory | 4-Aminoquinazolines | nih.govnih.gov |

Structure Activity Relationship Sar and Rational Design of 4 Amino 8 Methoxy 2 Methylquinoline Analogues

Impact of Substituent Position and Nature on Biological Potency and Selectivity

The biological activity of quinoline (B57606) derivatives is highly sensitive to the nature and position of substituents on the quinoline ring. Research on various quinoline analogues has demonstrated that minor structural modifications can lead to significant changes in potency and selectivity.

For instance, in the context of antiproliferative activity, the position of a methoxy (B1213986) group on the quinoline ring has been shown to be crucial. A study on 4-anilino-2-phenylquinoline derivatives revealed that the antiproliferative activity of 4'-COMe-substituted derivatives decreased in the order of 6-OMe > 8-OMe > 8-OH, highlighting the importance of the substituent's location. nih.gov This suggests that for 4-Amino-2-methylquinoline analogues, the placement of the methoxy group at the 8-position is a key determinant of its biological effect, and shifting it to other positions, such as the 6-position, could modulate its activity.

Furthermore, the nature of the substituent at the 8-position also plays a critical role. For 3'-COMe substituted 4-anilino-2-phenylquinolines, an 8-OH derivative was found to be more potent than its 8-OMe counterpart, indicating that a hydrogen-bonding donating group is more favorable than a hydrogen-bonding accepting group at this position for this specific series of compounds. nih.gov This finding provides a rationale for synthesizing 8-hydroxy analogues of 4-Amino-8-methoxy-2-methylquinoline to potentially enhance its biological activity.

The following table summarizes the impact of substituent modifications on the antiproliferative activity of certain quinoline derivatives, providing insights that could be extrapolated to the rational design of this compound analogues.

| Compound Series | Substituent Modification | Impact on Antiproliferative Activity |

| 4'-COMe-substituted 4-anilino-2-phenylquinolines | Position of methoxy group | Activity order: 6-OMe > 8-OMe |

| 3'-COMe-substituted 4-anilino-2-phenylquinolines | Nature of substituent at position 8 | 8-OH more potent than 8-OMe |

Pharmacophore Elucidation and Identification of Key Structural Determinants

Pharmacophore modeling is a crucial tool in rational drug design, helping to identify the essential structural features of a molecule responsible for its biological activity. For quinoline derivatives, the quinoline core itself is a fundamental part of the pharmacophore, providing a rigid scaffold for the optimal orientation of other functional groups.

The 4-amino group is a key structural determinant for many biologically active quinolines, often involved in crucial hydrogen bonding interactions with the target protein. The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor, further contributing to binding affinity.

In the broader context of 4-aminoquinolines, the side chain attached to the 4-amino group is a critical component of the pharmacophore. The nature, length, and flexibility of this side chain can significantly impact potency and selectivity. For analogues of this compound, modifications to the substituent at the 4-amino position would be a primary focus for optimization.

Molecular hybridization, which involves fusing pharmacophoric structures from different known active compounds, has been a successful strategy in designing new quinoline derivatives. For example, new 2-phenylamino-4-phenoxyquinoline derivatives were designed by combining structural features from nevirapine, efavirenz, and rilpivirine. mdpi.com This approach could be applied to this compound by incorporating pharmacophoric elements from other relevant bioactive molecules to enhance its desired activity.

Rational Design Principles for Enhanced Efficacy, Reduced Resistance, and Improved Target Specificity

The insights gained from SAR and pharmacophore studies provide the foundation for the rational design of new analogues with improved therapeutic profiles. Key principles in the design of enhanced this compound derivatives include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties. For example, the methoxy group at the 8-position could be replaced with other small, electron-donating groups to fine-tune the electronic properties of the molecule.

Conformational Restriction: Introducing conformational constraints, such as rings or double bonds, into flexible side chains can lock the molecule into a more bioactive conformation, leading to enhanced binding affinity and selectivity.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational techniques like molecular docking can be used to design molecules that fit precisely into the binding site. This approach allows for the design of analogues with improved target specificity, potentially reducing off-target effects.

Overcoming Resistance: In the context of anticancer or antimicrobial agents, rational design can be employed to develop compounds that are less susceptible to resistance mechanisms. For instance, designing molecules that are not substrates for efflux pumps like P-glycoprotein can help to overcome multidrug resistance. The design of 6-methoxy-2-arylquinoline analogues as P-glycoprotein inhibitors is an example of this strategy. nih.gov

A study on the rational design of 4-(4-substituted-anilino)quinoline derivatives for anticancer activity was based on the chemical structures of known anticancer drugs like erlotinib and gefitinib, which contain anilinoquinazoline and anilinoquinoline moieties. researchgate.net This highlights the principle of using existing successful drug scaffolds as a starting point for designing new, potentially more effective agents.

Development of Multi-Targeted Quinoline Derivatives

The concept of "one molecule, multiple targets" has gained significant traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. Quinoline derivatives are well-suited for the development of multi-targeted agents due to their versatile scaffold, which allows for the incorporation of various pharmacophoric features to interact with different biological targets.

For example, quinoline-chalcone hybrids have been investigated as potential multi-target anticancer agents. mdpi.com Similarly, several quinoline derivatives have been designed as multi-target compounds for neurodegenerative diseases, particularly Alzheimer's disease, by targeting key enzymes like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. mdpi.complos.org

The development of multi-targeted agents based on the this compound scaffold could involve the strategic addition of functional groups known to interact with other relevant biological targets. This approach could lead to compounds with enhanced therapeutic efficacy through synergistic effects on multiple disease-related pathways. For instance, azo-8-hydroxyquinoline derivatives have been studied as potential multi-target candidates for Alzheimer's disease. plos.org

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. While direct DFT studies on 4-Amino-8-methoxy-2-methylquinoline are not extensively published, research on the closely related analogue, 4-amino-2-methylquinoline (AMQ), provides significant insights. nih.govnih.govresearchgate.net

Studies employing DFT (B3LYP functional) with basis sets like 6-31G** and 6-311++G** have successfully optimized the geometry of AMQ. nih.govresearchgate.net The calculated geometric parameters, such as bond lengths and angles, show good agreement with experimental data, confirming the reliability of the computational model. nih.gov The introduction of the 8-methoxy group to the quinoline (B57606) ring is expected to influence the electronic properties through both inductive and resonance effects. Theoretical studies on other methoxy-substituted quinolines indicate that the methoxy (B1213986) group can alter the electron density distribution across the aromatic system, which in turn affects the molecule's reactivity and interaction capabilities. researchgate.net DFT calculations are also used to predict vibrational frequencies (FTIR and FT-Raman spectra), which align well with experimental findings for the AMQ scaffold. nih.gov

| Property | Compound | Method/Basis Set | Calculated Value | Reference |

|---|---|---|---|---|

| Optimized Geometry | 4-Amino-2-methylquinoline | DFT/B3LYP/6-311++G** | Good agreement with experimental data | nih.gov |

| Energy Gap (Egap) | 2,4-dimethoxy-THPQ (4c) | DFT/B3LYP/6-31G(d) | 3.82 eV | nih.gov |

| 2,4-dimethoxy-THPQ (4a) | DFT/B3LYP/6-31G(d) | 4.08 eV (higher stability) |

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like this compound might interact with a biological target.

Docking studies on various quinoline derivatives have demonstrated their potential as inhibitors for a range of enzymes and receptors. For instance, quinoline-based compounds have been docked into the active sites of:

Plasmodium falciparum Lactate Dehydrogenase (PfLDH): A key enzyme in the malaria parasite. Docking studies revealed that quinoline derivatives can bind to the NADH cofactor site, suggesting a mechanism for their antimalarial activity. nih.govtandfonline.comscirp.orgresearchgate.netnih.gov

Kinases: Such as VEGFR-2, c-Met, and cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. tandfonline.comresearchgate.netnih.gov Docking simulations help elucidate the specific interactions, like hydrogen bonds and π-stacking, that stabilize the ligand-protein complex. nih.gov

SARS-CoV-2 Main Protease (Mpro): Quinoline derivatives have been investigated as potential inhibitors of viral replication. nih.govtandfonline.com

For this compound, the amino group at position 4 and the methoxy group at position 8 would be critical in forming specific hydrogen bonds and other interactions within a receptor's binding pocket, influencing its binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. These simulations are often used to refine docking results and assess the stability of a ligand-receptor complex.

MD simulations have been applied to various quinoline-inhibitor complexes, including:

PfLDH: To confirm the stability of the docked conformation of quinoline derivatives within the active site. nih.gov

SARS-CoV-2 Protease: MD studies on a quinoline derivative (compound 5) complexed with the protease showed comparable stability to a reference drug, remdesivir, validating strong interactions through hydrogen bonding. nih.govtandfonline.com

Acetylcholinesterase: MD simulations of quinoline derivatives helped to understand their dynamic behavior and identify key intermolecular interactions, proposing them as potential candidates for Alzheimer's disease treatment. researchgate.netnih.gov

DDR Kinases (like ATM): Simulations lasting 100 nanoseconds have been used to establish the stability of quinoline-3-carboxamide (B1254982) inhibitors within the kinase binding site. mdpi.com

These studies indicate that the quinoline scaffold forms stable complexes with various biological targets, and MD simulations are crucial for validating the binding modes predicted by docking. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been conducted on quinoline derivatives for various therapeutic targets:

Antimalarial Activity: 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for large datasets of quinoline derivatives against P. falciparum. nih.govmdpi.com These models show good statistical validation and predictive power, helping to design new compounds with enhanced activity. nih.govmdpi.comnih.gov

Anticancer Activity: QSAR models have been built to predict the inhibitory activity of quinoline derivatives against targets like c-Met kinase and P-glycoprotein, which is involved in multidrug resistance. mdpi.comnih.govnih.gov These models guide the design of new derivatives by identifying which structural features favor bioactivity. mdpi.com

A robust QSAR model for a series including this compound would use molecular descriptors (e.g., steric, electrostatic, hydrophobic) to predict its bioactivity, thereby accelerating the design-synthesis-testing cycle.

| Target/Activity | Model Type | Key Statistical Parameters | Reference |

|---|---|---|---|

| Antimalarial (P. falciparum) | CoMFA | q² = 0.677, r²ncv = 0.969 | nih.gov |

| CoMSIA | q² = 0.741, r²ncv = 0.962 | ||

| Anticancer (Anti-gastric) | 3D-QSAR (CoMFA) | Q²cv = 0.625, R²Test = 0.875 | mdpi.com |

| VEGFR-2 Kinase Inhibition | 3D-QSAR (Pharmacophore) | q² = 0.6943, r² = 0.8621 | researchgate.net |

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution for Reactivity and Bioactivity

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

DFT calculations are used to determine the energies of these orbitals and map the molecular electrostatic potential (MEP), which illustrates the charge distribution. nih.govarabjchem.org

HOMO-LUMO Analysis: For quinoline derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. The Egap helps predict the molecule's kinetic stability and reactivity. nih.govnih.gov

Charge Distribution: MEP analysis identifies the nucleophilic (negative potential, often around nitrogen and oxygen atoms) and electrophilic (positive potential) sites. This information is critical for understanding intermolecular interactions, such as how the molecule will bind to a receptor. nih.govarabjchem.org In related pyrimido[4,5-b]quinolines, Mulliken atomic charge analysis has been used to predict the ability of the compound to bind to a receptor. nih.gov

In Silico Screening and Virtual Library Design

In silico screening involves computationally evaluating large libraries of chemical structures to identify those most likely to bind to a drug target. This approach saves significant time and resources compared to traditional high-throughput screening.

Virtual libraries are often designed around a core scaffold, such as the quinoline ring. mdpi.com

Library Design: New derivatives of this compound can be designed by systematically modifying substituents at various positions on the quinoline core.

Screening: These virtual libraries are then screened against specific targets using molecular docking. For example, a library of over one hundred quinoline-based drugs was virtually screened against several SARS-CoV-2 protein targets. nih.gov Similarly, quinoline derivatives have been designed and screened as potential anticancer agents targeting serine/threonine protein kinases and platelet-derived growth factor receptors. mdpi.comeurekaselect.comresearchgate.net

This process allows for the rapid identification of promising lead compounds for further experimental validation. mdpi.com

Computational Guidance for Synthetic Route Design and Optimization

Computational tools are increasingly used to plan and optimize synthetic chemical routes. These tools leverage databases of known chemical reactions and algorithms to propose efficient pathways to a target molecule.

Retrosynthesis Programs: Computer-Aided Synthesis Planning (CASP) tools can propose retrosynthetic disconnections to break down a complex target like this compound into simpler, commercially available starting materials. chimia.ch

Reaction Prediction: Machine learning models can predict the outcomes and yields of chemical reactions, helping chemists to select the most promising synthetic steps. chimia.ch

Heterocycle Synthesis: Given the importance of heterocyclic scaffolds, specialized computational models are being developed to predict synthetic routes for these structures, which can often be challenging to synthesize. chemrxiv.orgibmmpeptide.com

These computational approaches can significantly streamline the synthesis of novel derivatives of this compound, making the drug development process more efficient.

Future Directions and Emerging Research Avenues

Exploration of Novel Quinoline (B57606) Derivatives for Unmet Medical Needs

The inherent adaptability of the quinoline ring system allows for the generation of a vast library of structurally diverse derivatives through various synthetic methodologies. nih.govnih.govrsc.org Researchers are actively exploring these derivatives to address a wide range of unmet medical needs. The broad pharmacological profile of quinoline compounds includes anticancer, antimalarial, antimicrobial, antiviral, anti-inflammatory, and even neuroprotective activities. nih.govnih.govbenthamdirect.comnih.gov

Current research is focused on synthesizing novel quinoline derivatives and evaluating their potential against a variety of diseases. For instance, the development of new anticancer agents is a major area of investigation, with studies exploring quinoline-based compounds that can overcome the limitations of existing therapies. nih.govnih.gov Additionally, the search for new treatments for neurodegenerative diseases and various infectious diseases continues to drive the exploration of new quinoline-based molecules. nih.govnih.gov

Development of Next-Generation Targeted Therapies based on the Quinoline Framework

The quinoline scaffold is central to the development of next-generation targeted therapies, particularly in oncology. nih.govnih.gov Many quinoline derivatives function by inhibiting specific molecular targets that are crucial for cancer cell proliferation and survival. nih.govnih.gov These targets include tyrosine kinases, topoisomerases, and proteins involved in DNA repair. nih.govnih.gov

Recent advancements have focused on creating dual-target or multi-target inhibitors based on the quinoline framework. For example, researchers have designed and synthesized novel quinoline derivatives that simultaneously inhibit both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), two key targets in solid tumors. rsc.orgkit.edu This multi-targeted approach is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov The development of quinoline-based kinase inhibitors is a particularly active area, with many compounds showing potent and selective activity against various kinases implicated in cancer signaling pathways. nih.govnih.gov

Examples of Targeted Quinoline Derivatives in Oncology

| Compound Type | Molecular Target(s) | Therapeutic Approach | Reference |

|---|---|---|---|

| Quinoline-based Kinase Inhibitors | Tyrosine Kinases, Pim-1 Kinase, c-Met, VEGFR, EGFR | Inhibition of signaling pathways that drive tumor growth and progression. | nih.govnih.govnih.govnih.gov |

| EGFR/HER-2 Dual-Target Inhibitors | EGFR, HER-2 | Simultaneous inhibition of two key receptors to treat solid tumors more effectively. | rsc.orgkit.edu |

| Quinoline-4-carboxamide Derivatives | Ndc80 kinetochore subcomplex-MT binding | Inhibition of kinetochore-microtubule binding for the treatment of proliferative disorders. | uniroma1.it |

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Discovery

The synergy between advanced computational and experimental methods is revolutionizing the rational design of quinoline-based drugs. mdpi.comnih.gov Computer-aided drug design (CADD) techniques are now integral to the drug discovery pipeline, from initial hit identification to lead optimization. nih.govbeilstein-journals.org These methods can be broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). beilstein-journals.orgemanresearch.org

Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are used to predict the binding affinity of quinoline derivatives to their targets, understand their mechanism of action, and guide the synthesis of more potent and selective compounds. nih.govnih.govresearchgate.net These in silico methods, when combined with experimental validation, accelerate the discovery process, reduce costs, and increase the efficiency of developing new therapeutic agents. mdpi.comnih.gov This integrated approach allows for the systematic exploration of the vast chemical space of quinoline derivatives to identify promising drug candidates. nih.gov

Addressing Evolving Challenges in Antimicrobial and Antimalarial Resistance

The emergence of drug resistance is a critical global health threat, particularly for antimicrobial and antimalarial therapies. nih.govnih.gov Quinoline-based drugs have historically been vital in combating these diseases, but their efficacy is increasingly compromised by resistant strains. nih.govnih.gov Consequently, a major focus of current research is the development of new quinoline derivatives that can overcome these resistance mechanisms. nih.govresearchgate.netnih.gov

Strategies to combat resistance include the synthesis of hybrid molecules, where a quinoline moiety is combined with another pharmacophore to create a compound with a dual mode of action. nih.govnih.gov For example, quinoline-ferrocene hybrids have shown effectiveness against multi-drug resistant strains of Plasmodium falciparum, the parasite that causes malaria. nih.gov Another approach involves designing quinoline derivatives that inhibit novel bacterial targets, such as peptide deformylase, or that can disrupt microbial biofilm formation. nih.govmdpi.com The structural versatility of the quinoline nucleus is a key asset in designing compounds that can evade existing resistance mechanisms and provide effective treatment for infectious diseases. nih.govbiointerfaceresearch.com

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Amino-8-methoxy-2-methylquinoline, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves functionalizing the quinoline core via reductive amination or nucleophilic substitution. For example, imine intermediates derived from 8-methoxy-2-methylquinoline precursors can be reduced using NaBH₃CN under mild acidic conditions (pH ≈ 6) to yield the amine . Alternative routes include catalytic hydrogenation (H₂/Pd) of nitro precursors, though this may require higher pressure and temperature . Optimization involves adjusting solvent polarity (e.g., methanol vs. THF), stoichiometry of reducing agents, and reaction time. Yields typically range from 60–85% depending on substituent steric effects .

Q. How can spectroscopic techniques (NMR, MS, X-ray crystallography) confirm the structure of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.9 ppm, singlet) and aromatic protons (δ 6.8–8.2 ppm). The amino group may show broad peaks unless derivatized .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ ions, with fragmentation patterns confirming substituent positions .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry. For example, planar quinoline systems with dihedral angles >70° between substituents (e.g., methoxy and methyl groups) can be visualized .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Data : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies indicate degradation <5% at 25°C over 30 days in inert atmospheres. However, under acidic conditions (pH < 3), protonation of the amino group may reduce stability .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl substitution) at the 8-position affect biological activity, and what computational tools predict these effects?

- Structure-Activity Relationship (SAR) : Trifluoromethyl groups enhance lipophilicity and metabolic stability, as shown in analogs like 4-Amino-8-(trifluoromethyl)-2-methylquinoline. Docking studies (AutoDock Vina) suggest improved binding to targets like kinase enzymes due to hydrophobic interactions . Bioassays comparing IC₅₀ values for methyl vs. trifluoromethyl derivatives reveal up to 10-fold potency differences .

Q. What mechanisms underlie the genotoxic potential of this compound, particularly DNA adduct formation?

- Mechanistic Insight : Similar to carcinogenic aromatic amines (e.g., 4-ABP), the amino group may undergo metabolic activation (e.g., N-hydroxylation) to form reactive intermediates that covalently bind DNA. LC-MS/MS analysis of hepatic microsomal incubations detects adducts at guanine residues, with adduct levels correlating with cytochrome P450 activity . Control experiments using CYP inhibitors (e.g., ketoconazole) reduce adduct formation by >50% .

Q. How can advanced chromatography (HPLC, UPLC) resolve co-eluting impurities in synthesized batches of this compound?

- Method Development : Use C18 columns with gradient elution (0.1% TFA in acetonitrile/water). For UPLC, a 1.7-µm particle column achieves baseline separation of regioisomers (e.g., 4-Amino-6-methoxy vs. 8-methoxy derivatives) within 5 minutes. Spiking with authentic standards and monitoring at λ = 254 nm improves accuracy .

Q. What strategies mitigate contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

- Troubleshooting :

- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times .

- Compound Purity : Confirm purity via HPLC (>98%) to exclude confounding effects from byproducts like 4-Amino-6-methoxy isomers .

- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .

Q. How do solvent and salt effects influence the regioselectivity of electrophilic substitutions on the quinoline core?

- Experimental Design : Polar solvents (e.g., DMF) favor electrophilic attack at the 4-position due to stabilization of transition states, while nonpolar solvents (toluene) shift reactivity to the 8-position. Adding LiClO₄ as a Lewis acid increases electrophilicity, altering product ratios by up to 40% in nitration reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。